Cas no 2248352-40-9 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(trifluoromethyl)pyrimidine-2-carboxylate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(trifluoromethyl)pyrimidine-2-carboxylate is a specialized heterocyclic compound combining an isoindoline-1,3-dione (phthalimide) scaffold with a trifluoromethyl-substituted pyrimidine carboxylate moiety. This structure confers unique reactivity, making it valuable in pharmaceutical and agrochemical synthesis, particularly as an intermediate in the development of biologically active molecules. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the phthalimide component offers versatility in further functionalization. Its well-defined crystalline form ensures consistent purity and handling. Suitable for cross-coupling and nucleophilic substitution reactions, this compound is particularly useful in medicinal chemistry for constructing complex heterocyclic frameworks with potential therapeutic applications.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(trifluoromethyl)pyrimidine-2-carboxylate structure
2248352-40-9 structure
商品名:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(trifluoromethyl)pyrimidine-2-carboxylate
CAS番号:2248352-40-9
MF:C14H6F3N3O4
メガワット:337.210353374481
CID:6612923
PubChem ID:165729391

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(trifluoromethyl)pyrimidine-2-carboxylate 化学的及び物理的性質

名前と識別子

    • 2248352-40-9
    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(trifluoromethyl)pyrimidine-2-carboxylate
    • EN300-6516709
    • インチ: 1S/C14H6F3N3O4/c15-14(16,17)9-5-6-18-10(19-9)13(23)24-20-11(21)7-3-1-2-4-8(7)12(20)22/h1-6H
    • InChIKey: FYJPMFCMCCMYNP-UHFFFAOYSA-N
    • ほほえんだ: FC(C1=CC=NC(C(=O)ON2C(C3C=CC=CC=3C2=O)=O)=N1)(F)F

計算された属性

  • せいみつぶんしりょう: 337.03104017g/mol
  • どういたいしつりょう: 337.03104017g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 9
  • 重原子数: 24
  • 回転可能化学結合数: 3
  • 複雑さ: 530
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.2
  • トポロジー分子極性表面積: 89.5Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(trifluoromethyl)pyrimidine-2-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6516709-1.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(trifluoromethyl)pyrimidine-2-carboxylate
2248352-40-9 95.0%
1.0g
$0.0 2025-03-14

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(trifluoromethyl)pyrimidine-2-carboxylate 関連文献

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(trifluoromethyl)pyrimidine-2-carboxylateに関する追加情報

Research Brief on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(trifluoromethyl)pyrimidine-2-carboxylate (CAS: 2248352-40-9)

The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(trifluoromethyl)pyrimidine-2-carboxylate (CAS: 2248352-40-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This research brief aims to synthesize the latest findings related to this compound, focusing on its chemical properties, biological activities, and therapeutic potential.

Recent studies have highlighted the unique structural features of this compound, which combines an isoindole-1,3-dione moiety with a trifluoromethyl-substituted pyrimidine carboxylate. This combination imparts distinct electronic and steric properties, making it a promising scaffold for the design of novel bioactive molecules. Computational and experimental analyses suggest that the trifluoromethyl group enhances the compound's metabolic stability and binding affinity to target proteins, a critical factor in drug development.

In vitro and in vivo studies have demonstrated that 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(trifluoromethyl)pyrimidine-2-carboxylate exhibits potent inhibitory activity against several kinase enzymes, including those implicated in cancer and inflammatory diseases. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that this compound showed nanomolar-range inhibition of a key oncogenic kinase, with promising selectivity over off-target kinases. These findings underscore its potential as a lead compound for anticancer drug development.

Further investigations into the compound's mechanism of action revealed that it disrupts critical signaling pathways involved in cell proliferation and survival. Structural biology studies, including X-ray crystallography, have provided insights into the binding mode of the compound within the active site of target kinases, facilitating the rational design of derivatives with improved potency and pharmacokinetic properties. Researchers have also explored its potential as a covalent inhibitor, leveraging the reactivity of the isoindole-1,3-dione moiety to form stable adducts with target proteins.

Beyond its kinase inhibitory activity, recent reports have explored the compound's utility in other therapeutic areas. For example, a 2024 study in ACS Chemical Biology highlighted its efficacy as a modulator of protein-protein interactions (PPIs), a challenging yet highly sought-after target in drug discovery. The compound's ability to disrupt PPIs involved in neurodegenerative diseases opens new avenues for its application in treating conditions such as Alzheimer's and Parkinson's diseases.

Despite these promising findings, challenges remain in the development of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(trifluoromethyl)pyrimidine-2-carboxylate as a therapeutic agent. Issues such as solubility, bioavailability, and potential toxicity need to be addressed through further structural optimization and formulation studies. Collaborative efforts between academic and industrial researchers are underway to overcome these hurdles and advance the compound toward clinical trials.

In conclusion, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(trifluoromethyl)pyrimidine-2-carboxylate represents a versatile and promising scaffold in medicinal chemistry. Its unique structural and functional properties, combined with its demonstrated biological activities, make it a valuable candidate for further investigation. Continued research into its mechanisms, derivatives, and therapeutic applications will likely yield significant contributions to the field of chemical biology and drug discovery.

おすすめ記事

推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
BIOOKE MICROELECTRONICS CO.,LTD
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.
Jincang Pharmaceutical (Shanghai) Co., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Jincang Pharmaceutical (Shanghai) Co., LTD.
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
上海贤鼎生物科技有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司